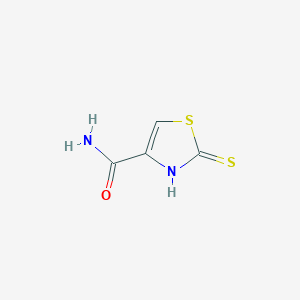

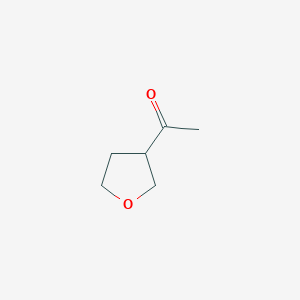

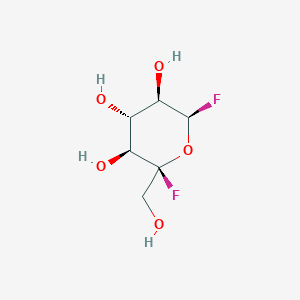

![molecular formula C16H23BrN2O4 B057084 3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea CAS No. 85045-98-3](/img/structure/B57084.png)

3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea is a complex organic compound. Its study is pertinent to fields like synthetic chemistry and pharmaceutical research.

Synthesis Analysis

The synthesis of similar complex organic molecules often involves multi-step reactions. For example, the synthesis of conformationally-restricted 1,3-dioxanes with a phenyl moiety demonstrates a complex process involving steps like acid-catalyzed intramolecular transacetalization and cyclization (Asare-Nkansah & Wünsch, 2016). Similar complexity is likely in synthesizing 3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, as seen in the study of 2-(3-Bromo-4-methoxyphenyl)acetic acid, where the molecular structure was extensively analyzed (Guzei et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of similar molecules can involve various reactions. For instance, 4-Bromomethylidene-2-imino(phenylimino, acetylimino)-1,3-thiazolidine hydrobromides were synthesized through reactions involving thiourea and 1,3-dibromopropyne (Elokhina et al., 2008). This indicates a range of possible chemical reactions for 3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea.

Aplicaciones Científicas De Investigación

Chemical Analysis and Method Development

3-(3-acetyl-4-hydroxyphenyl)-1,1-diethylurea, an intermediate of the beta-adrenergic blocker celiprolol, has been analyzed using high-performance liquid chromatography. This method is specific and accurate for detecting this compound and its impurities in bulk form, aiding in quality control and pharmaceutical research (Difeo & Shuster, 1991).

Synthesis of Beta-Blockers

The compound has been utilized in the synthesis of beta-blockers like atenolol. Enantiomers of related compounds have been synthesized with high enantiomeric excess, highlighting its role in creating cardioselective beta-blockers (Lund, Bøckmann, & Jacobsen, 2016).

Development of New Heterocyclic Compounds

The compound, through various transformations and reactions, has been used to synthesize new heterocyclic compounds. These compounds have shown significant antifungal activity, contributing to the development of new antifungal agents (Kamble, Latthe, & Badami, 2007).

Study of Antiproliferative Activity

Derivatives of this compound have been studied for their antiproliferative activity against human cervical cancer cells. These studies are crucial in cancer research for developing new therapeutic agents (Shi et al., 2011).

Structural Analysis

The crystal structure and nuclear magnetic resonance (NMR) spectra of celiprolol, which includes this compound as an integral part, have been reported. This structural analysis aids in the understanding of the molecular configuration and properties of such pharmaceutical compounds (Kumar, Strohbeck, & Ammon, 1992).

Synthesis of Other Chemical Compounds

This compound is also involved in the synthesis of various other chemical entities, contributing to the development of new chemicals with potential applications in different fields, like antimicrobial agents (Fattah, Allah, & Soliman, 2010).

Propiedades

IUPAC Name |

3-[3-acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O4/c1-4-19(5-2)16(22)18-12-6-7-15(14(8-12)11(3)20)23-10-13(21)9-17/h6-8,13,21H,4-5,9-10H2,1-3H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVQKIDNDABIDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CBr)O)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

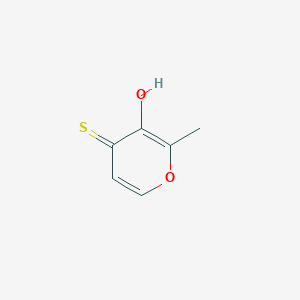

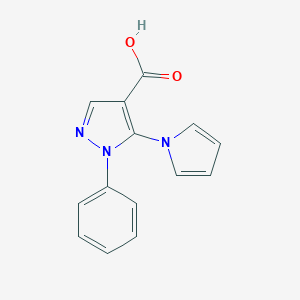

![[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide](/img/structure/B57002.png)

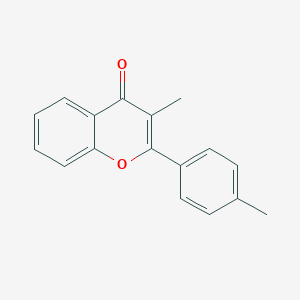

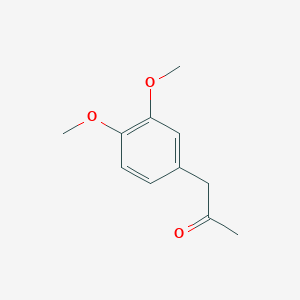

![4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol](/img/structure/B57005.png)

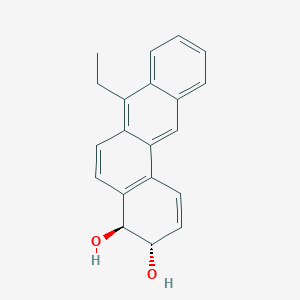

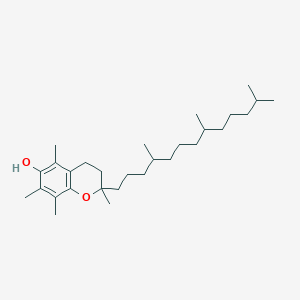

![Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B57012.png)